molecular formula C18H16F2N2O2 B2365655 3,4-difluoro-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide CAS No. 1448065-52-8

3,4-difluoro-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide

Cat. No.: B2365655
CAS No.: 1448065-52-8
M. Wt: 330.335
InChI Key: CVGKTBULZRKCNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Difluoro-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide is a synthetic organic compound that features a benzamide core substituted with difluorine atoms and an indole moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Hydroxyethyl Group: The indole derivative is then alkylated with an appropriate halohydrin (e.g., 2-chloroethanol) to introduce the hydroxyethyl group.

    Formation of the Benzamide Core: The benzamide core is synthesized by reacting 3,4-difluorobenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with the indole derivative to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group, potentially leading to the formation of a ketone or aldehyde.

    Reduction: The carbonyl group in the benzamide core can be reduced to form an amine.

    Substitution: The difluorine atoms on the benzene ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH₂) or thiourea under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzamides with various functional groups replacing the fluorine atoms.

Scientific Research Applications

3,4-Difluoro-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

    3,4-Difluoro-N-[2-hydroxy-2-(1H-indol-3-yl)ethyl]benzamide: Lacks the methyl group on the indole ring.

    3,4-Difluoro-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]acetamide: Has an acetamide group instead of a benzamide group.

Uniqueness

3,4-Difluoro-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide is unique due to the presence of both the difluorobenzamide and the hydroxyethyl-indole moieties, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with related compounds

Properties

IUPAC Name

3,4-difluoro-N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N2O2/c1-22-10-13(12-4-2-3-5-16(12)22)17(23)9-21-18(24)11-6-7-14(19)15(20)8-11/h2-8,10,17,23H,9H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVGKTBULZRKCNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=CC(=C(C=C3)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.